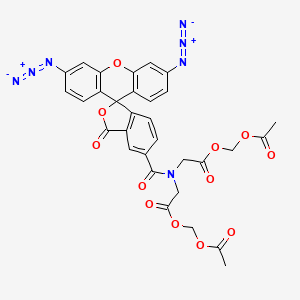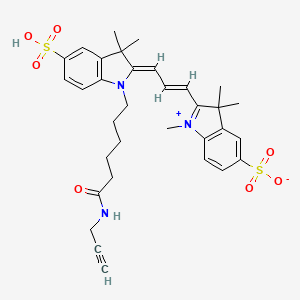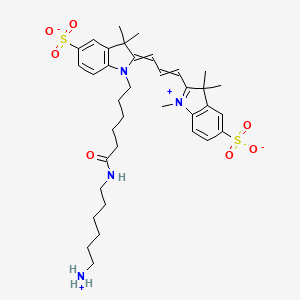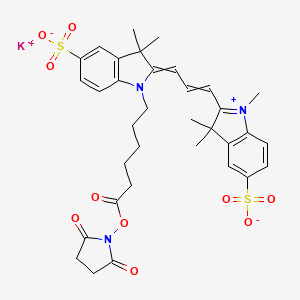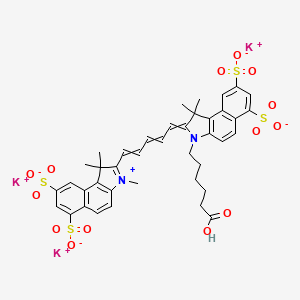
Talazoparib tosilato
Descripción general
Descripción
Talazoparib tosylate is the tosylate salt form of talazoparib, an orally bioavailable inhibitor of the nuclear enzyme poly (ADP-ribose) polymerase (PARP) with potential antineoplastic activity . It is used to treat HER2-negative locally advanced or metastatic breast cancer (cancer that has spread) with a deleterious or suspected deleterious BRCA mutation gene .
Synthesis Analysis
The synthesis of Talazoparib involves the design, synthesis, photodynamic properties, and in vitro evaluation of a photoactivatable prodrug for the poly (ADP-ribose) polymerase 1 (PARP-1) inhibitor . Photoactivatable protecting groups (PPGs) were employed to mask the key pharmacophore of Talazoparib .Molecular Structure Analysis
The molecular formula of Talazoparib tosylate is C26H22F2N6O4S . The IUPAC name is (11 S ,12 R )-7-fluoro-11- (4-fluorophenyl)-12- (2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo [7.3.1.0 5,13 ]trideca-1,5 (13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid .Chemical Reactions Analysis
The chemical reactions of Talazoparib involve the design, synthesis, photodynamic properties, and in vitro evaluation of a photoactivatable prodrug for the PARP-1 inhibitor . The inhibitory activity of the prodrug was significantly restored after ultraviolet (UV) irradiation .Physical and Chemical Properties Analysis
Talazoparib tosylate is an orally bioavailable inhibitor of the nuclear enzyme poly (ADP-ribose) polymerase (PARP) with potential antineoplastic activity . The molecular weight of Talazoparib tosylate is 552.6 g/mol .Aplicaciones Científicas De Investigación
Tratamiento del cáncer de ovario
Talazoparib se ha utilizado en el tratamiento del cáncer de ovario {svg_1}. Aprovecha los defectos en la vía de reparación del ADN a través de la letalidad sintética y se ha convertido en una terapia anticancerígena prometedora, especialmente en tumores que albergan mutaciones deletéreas del gen de susceptibilidad al cáncer de mama (BRCA) en la línea germinal o somática {svg_2}.
Tratamiento del cáncer de mama
Talazoparib ha sido aprobado por la FDA de los EE. UU. para el tratamiento de cánceres de mama metastásicos con mutación BRCA1/2 en la línea germinal {svg_3}. Inhibe la actividad catalítica de PARP, atrapando PARP1/2 en el ADN dañado {svg_4}.
Terapia combinada
Las futuras direcciones de la aplicación de Talazoparib incluyen la optimización de la terapia combinada con quimioterapia, inmunoterapias y terapias dirigidas {svg_5}.
Desarrollo de biomarcadores
Talazoparib también se está utilizando en el desarrollo y validación de biomarcadores para la selección y estratificación de pacientes, particularmente en malignidades con 'BRCAness' {svg_6}.
Tratamiento de tumores rabdoides malignos
Talazoparib ha mostrado una actividad antitumoral sinérgica cuando se combina con Temozolomida en el tratamiento de tumores rabdoides malignos {svg_7}. Esta combinación puede conducir a mejores estrategias terapéuticas para los pacientes con este cáncer desafiante {svg_8}.
Tratamiento del cáncer de próstata
Talazoparib se usa con enzalutamida en adultos cuyo cáncer de próstata se ha diseminado a otras partes del cuerpo y es resistente a la castración (no ha respondido a los tratamientos que reducen los niveles de testosterona) {svg_9}.
Mecanismo De Acción
Target of Action
Talazoparib tosylate primarily targets mammalian polyadenosine 5’-diphosphoribose polymerases (PARPs), which are enzymes responsible for regulating essential cellular functions, such as DNA transcription and DNA repair . It is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP1 and PARP2 .
Mode of Action
Talazoparib tosylate acts as an inhibitor of poly (ADP-ribose) polymerase (PARP) which aids in single strand DNA repair . It binds to PARP-1 and -2 isoforms with similar affinity . Inhibition of the base excision repair (BER) pathway by talazoparib tosylate leads to the accumulation of unrepaired single-strand breaks (SSBs), which leads to the formation of double-strand breaks (DSBs), the most toxic form of DNA damage .
Biochemical Pathways
The primary biochemical pathway affected by talazoparib tosylate is the DNA repair pathway. By inhibiting PARP enzymes, talazoparib tosylate disrupts the enzymatic activity of single-strand break (SSB) repair in BRCA+ tumor cells, leading to detrimental double-strand breaks (DSBs) and ultimately, tumor cell death .
Pharmacokinetics
Talazoparib tosylate is orally dosed once a day . It undergoes minimal hepatic metabolism . The metabolic pathways include mono-oxidation, dehydrogenation, cysteine conjugation of mono-desfluoro talazoparib, and glucuronide conjugation . The pharmacokinetics of talazoparib tosylate are best described by a two-compartment model with first-order absorption . It shows moderate-to-high interindividual variability in plasma exposure .
Result of Action
The result of talazoparib tosylate’s action is the accumulation of DNA damage in cells that have BRCA1/2 mutations, making them susceptible to the cytotoxic effects of PARP inhibitors . This leads to cell death, particularly in tumor cells .
Action Environment
The action of talazoparib tosylate is influenced by various environmental factors. For instance, the presence of BRCA1/2 mutations in cells significantly enhances the compound’s efficacy . Additionally, the compound’s action can be influenced by its interaction with other drugs, as it has a minimal risk for drug-drug interactions .
Safety and Hazards
Direcciones Futuras
Future directions for Talazoparib include optimizing combination therapy with chemotherapy, immunotherapies, and targeted therapies, and in developing and validating biomarkers for patient selection and stratification . It has been approved by the US FDA for the treatment of metastatic germline BRCA1/2 mutated breast cancers .
Análisis Bioquímico
Biochemical Properties
Talazoparib tosylate functions by inhibiting PARP1 and PARP2 enzymes, which are involved in the repair of single-strand DNA breaks. By inhibiting these enzymes, Talazoparib tosylate prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This compound interacts with various biomolecules, including DNA and PARP enzymes, forming PARP-DNA complexes that result in cytotoxicity .
Cellular Effects
Talazoparib tosylate has significant effects on cellular processes, particularly in cancer cells with defects in DNA repair genes such as BRCA1 and BRCA2. It induces cytotoxicity by inhibiting PARP enzymatic activity and increasing the formation of PARP-DNA complexes, leading to DNA damage, decreased cell proliferation, and apoptosis. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting DNA repair mechanisms .
Molecular Mechanism
The molecular mechanism of Talazoparib tosylate involves the inhibition of PARP1 and PARP2 enzymes. By binding to these enzymes, Talazoparib tosylate prevents the repair of single-strand DNA breaks through the base excision repair (BER) pathway. This inhibition leads to the accumulation of single-strand breaks, which eventually result in double-strand breaks during DNA replication. The inability to repair these breaks causes cell death, particularly in cells deficient in homologous recombination repair, such as those with BRCA mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Talazoparib tosylate have been observed over time. Studies have shown that Talazoparib tosylate remains stable and effective in inhibiting PARP enzymes over extended periods. The compound’s pharmacodynamic effects include sustained inhibition of PARP activity and increased DNA damage response markers, such as γH2AX, indicating ongoing DNA damage and repair inhibition .
Dosage Effects in Animal Models
In animal models, the effects of Talazoparib tosylate vary with different dosages. Higher doses of the compound have been associated with increased efficacy in inhibiting tumor growth, but also with higher toxicity levels. Studies have shown that while Talazoparib tosylate is effective at lower doses, higher doses can lead to adverse effects such as hematological toxicity, including anemia and neutropenia .
Metabolic Pathways
Talazoparib tosylate is involved in several metabolic pathways, including cysteine conjugation, dehydrogenation, glucuronide conjugation, and mono-oxidation. The major route of elimination for Talazoparib tosylate is via the urine, with a significant portion of the administered dose excreted unchanged. This indicates that the compound undergoes minimal metabolism in the body .
Transport and Distribution
Within cells and tissues, Talazoparib tosylate is transported and distributed primarily through renal excretion. The compound exhibits moderate-to-high interindividual variability in plasma exposure, which can influence its efficacy and toxicity. Talazoparib tosylate’s distribution is influenced by its binding to plasma proteins and its ability to penetrate cellular membranes .
Subcellular Localization
Talazoparib tosylate localizes primarily in the nucleus, where it exerts its effects on DNA repair mechanisms. The compound’s ability to bind to PARP enzymes and form PARP-DNA complexes is crucial for its activity. This subcellular localization is essential for the inhibition of DNA repair and the induction of cytotoxicity in cancer cells .
Propiedades
IUPAC Name |
(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGQMRYQVZSGDQ-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025928 | |
| Record name | Talazoparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Talazoparib binds to and inhibits PARP1 and PARP2 at the NAD+ binding site with a Ki of 1.2 and 0.87 nM, respectively. The inhibitory effect on PAR synthesis has an EC50 of 2.51 nM. | |
| Record name | Talazoparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11760 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1207456-01-6, 1373431-65-2 | |
| Record name | Talazoparib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207456-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talazoparib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207456016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talazoparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11760 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Talazoparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3H-Pyrido[4,3,2-de]phthalazin-3-one, 5-fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-, (8S,9R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALAZOPARIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QHX048FRV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Talazoparib Tosylate exert its anti-cancer effects?
A: Talazoparib Tosylate functions as a potent poly (ADP-ribose) polymerase (PARP) inhibitor. [, ] It selectively targets and inhibits PARP enzymes, which are crucial for repairing single-strand DNA breaks via the base-excision repair pathway. [] This inhibition leads to an accumulation of DNA strand breaks, ultimately promoting genomic instability and triggering apoptosis, specifically in cancer cells with compromised DNA repair mechanisms. [, ]
Q2: What is the clinical significance of Talazoparib Tosylate in cancer treatment?
A: Talazoparib Tosylate has demonstrated promising clinical efficacy in treating patients with germline BRCA-mutated, locally advanced, or metastatic breast cancer. [] Clinical studies have shown its superior effectiveness compared to other PARP inhibitors and standard chemotherapy regimens, highlighting its potential as a valuable therapeutic option for this patient population. []
Q3: Beyond breast cancer, are there other potential applications for Talazoparib Tosylate in cancer therapy?
A: Researchers are actively exploring the use of Talazoparib Tosylate in treating triple-negative breast cancer, even in cases without BRCA mutations. [] This area of research holds promise for expanding the therapeutic applications of Talazoparib Tosylate beyond its current indications.
Q4: What are the current challenges and future directions in optimizing Talazoparib Tosylate therapy?
A: While clinically effective, there's ongoing research to address challenges associated with Talazoparib Tosylate, including potential resistance mechanisms and optimizing its clinical efficacy. [] Innovative approaches are being investigated to further enhance its effectiveness and broaden its applicability in treating advanced breast cancer and potentially other cancer types. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




